molecular formula C22H20ClFN6O4S B2730242 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1242949-77-4

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2730242
CAS No.: 1242949-77-4
M. Wt: 518.95
InChI Key: ONPHUMVWXXOCLE-UHFFFAOYSA-N
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Description

The compound 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a structurally complex molecule featuring multiple pharmacophoric motifs. Its core structure includes:

  • A 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group, which is known to enhance electron density and metabolic stability .
  • A pyrazole ring with an amino group at position 5, a methylthio group at position 3, and a 1,2,4-oxadiazol-5-yl substituent at position 2.
  • An N-(3-chloro-4-fluorophenyl)acetamide side chain, where the chloro and fluoro substituents are positioned para and meta, respectively. Halogenated aromatic groups are common in drug design for their ability to modulate binding affinity and metabolic resistance .

Properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN6O4S/c1-32-15-7-4-11(8-16(15)33-2)20-27-21(34-29-20)18-19(25)30(28-22(18)35-3)10-17(31)26-12-5-6-14(24)13(23)9-12/h4-9H,10,25H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPHUMVWXXOCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=C(C=C4)F)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of the compound involves multiple steps including the formation of oxadiazole and pyrazole rings. The structural components contribute significantly to its biological activity:

  • Oxadiazole moiety : Known for its broad spectrum of biological activities including anticancer properties.
  • Pyrazole ring : Associated with various pharmacological effects.
  • Chloro-fluorophenyl group : Enhances lipophilicity and potentially increases bioavailability.

Cytotoxicity Evaluation

Recent studies have shown that compounds related to the oxadiazole structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound demonstrated potent cytotoxicity in vitro against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
CompoundCell LineIC50 (µM)Mechanism
12cHCT-1161.61Tubulin polymerization inhibition
12cHeLa>100Apoptosis induction
5fMCF-736Caspase activation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a chemotherapeutic agent.

The proposed mechanisms by which this compound exerts its cytotoxic effects include:

  • Inhibition of Tubulin Polymerization : Similar to other oxadiazole derivatives, it disrupts microtubule dynamics, leading to cell cycle arrest.
  • Induction of Apoptosis : The compound has been shown to promote apoptotic pathways in cancer cells, evidenced by increased caspase activity and morphological changes consistent with apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing context for the efficacy of this compound:

  • Cytotoxicity Comparison : Compounds with similar structures have shown superior cytotoxicity compared to standard chemotherapeutics like Imatinib and Gefitinib. For example, compound 12c exhibited a mean percent growth inhibition (GI) of 72.68% at a concentration of 10 µM .
  • Apoptotic Activity : Studies indicated that compounds inducing apoptosis also led to significant morphological changes in treated cells, such as shrinkage and detachment from the culture surface .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares structural homology with several acetamide derivatives, differing primarily in substituent patterns and heterocyclic moieties. Below is a comparative analysis based on the evidence:

Table 1: Structural Comparison of Key Analogues

Compound ID Core Heterocycle Substituents on Aromatic Rings Key Functional Groups Reference
Target Compound 1,2,4-Oxadiazole + Pyrazole 3,4-Dimethoxyphenyl (oxadiazole); 3-chloro-4-fluorophenyl (acetamide) Methylthio, Amino
1,2,4-Oxadiazole + Pyrazole 4-Methoxyphenyl (oxadiazole); 2-chloro-4-methylphenyl (acetamide) Methylthio, Amino
1,2,4-Triazole Furan-2-yl; substituted phenyl (anti-exudative activity) Sulfanyl, Acetamide
1,2,4-Triazole Pyridin-4-yl; 2-chloro-5-(trifluoromethyl)phenyl Sulfanyl, Acetamide
1,2,4-Triazole Pyridin-2-yl; 3-chloro-4-fluorophenyl Sulfanyl, Acetamide

Key Structural and Functional Differences

Heterocyclic Core: The target compound’s 1,2,4-oxadiazole ring (vs. 1,2,4-triazole in ) offers greater rigidity and electronic effects, which may influence receptor binding or stability . The pyrazole ring in the target compound (vs. triazole in analogs) provides distinct hydrogen-bonding capabilities due to its amino and methylthio groups .

Aromatic Substituents: The 3,4-dimethoxyphenyl group on the oxadiazole (vs. The N-(3-chloro-4-fluorophenyl)acetamide side chain (vs. 2-chloro-4-methylphenyl in or trifluoromethylphenyl in ) combines halogens at adjacent positions, which may improve steric and electronic complementarity in target binding .

Functional Group Variations: Methylthio (SMe) vs. Amino Group: The pyrazole’s amino group (position 5) is conserved across analogs, suggesting its critical role in hydrogen-bond interactions.

Implications of Substituent Variations

Physicochemical Properties

  • Lipophilicity : The methylthio group and 3,4-dimethoxyphenyl substituent likely increase logP values compared to analogs with fewer hydrophobic groups, influencing absorption and distribution .
  • Metabolic Stability : The 3-chloro-4-fluorophenyl group may reduce oxidative metabolism, a feature observed in halogenated pharmaceuticals .

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